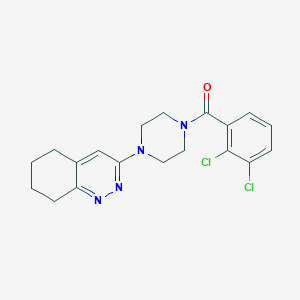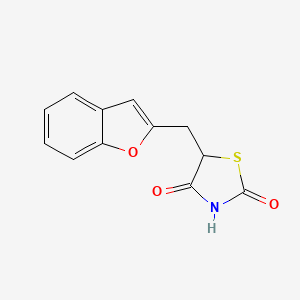
5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their biological activities, including antidiabetic and antiproliferative effects. Thiazolidinediones are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of a benzofuran moiety in the compound suggests potential for unique biological properties, as benzofuran derivatives are known for their diverse pharmacological activities.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves the preparation of key intermediates, such as 1-(1-benzofuran-2-yl)-2-bromoethanone, which can be further reacted with thiourea to yield thiazol-2-amine derivatives. These intermediates can then be converted into various thiazolidinedione derivatives through reactions with different reagents, such as aromatic aldehydes and thioacetic acid, in the presence of catalysts like anhydrous ZnCl2 . Other synthetic approaches include the preparation of 5-substituted thiazolidine-2,4-diones, which have been shown to exhibit significant hypoglycemic and hypolipidemic activities .
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives can be analyzed using various spectroscopic methods, including FT-IR, FT-Raman, and NMR. These techniques allow for the identification of functional groups and the determination of the compound's electronic structure. Quantum chemical methods, such as DFT/B3LYP, can be used to predict vibrational frequencies and construct theoretical spectra for further analysis .
Chemical Reactions Analysis
Thiazolidinedione derivatives can undergo various chemical reactions, depending on the substituents attached to the thiazolidine ring. The presence of different functional groups can lead to a variety of biological activities. For instance, the introduction of a nitro group on the thiazolidinone moiety and the substitution at the fourth position of the aryl ring have been found to play a significant role in antiproliferative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the thiazolidine ring. The electronic properties, including HOMO and LUMO energies, can be determined using Time-Dependent Density Functional Theory. Additionally, the electrostatic potential surfaces, polarizability, and thermodynamic properties can provide insights into the reactivity and interaction of the compound with biological targets .
Applications De Recherche Scientifique
Synthesis of Biological Agents
5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione has been used in the synthesis of various biological agents. For example, its derivatives have been synthesized and screened for antimicrobial and analgesic activity. This indicates its potential use in developing new therapeutic compounds (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Cancer Inhibitory Activity
Derivatives of this compound have shown promising results in cancer inhibitory activity in vitro. The structural modification of thiazolidine-2,4-dione with different groups has been found to significantly affect its anticancer activity against various cancer cells (Li Zi-cheng, 2013).
Antidiabetic and Hypolipidemic Agents
Research has demonstrated the potential of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione derivatives as antidiabetic and hypolipidemic agents. Studies on thiazolidinedione derivatives incorporating benzofuran moieties showed improvement in euglycemic activity, indicating their usefulness in treating diabetes and related conditions (K. A. Reddy et al., 1999).
Antihyperglycemic Studies
Recent studies have described a synthesis method for benzimidazole-thiazolidinedione hybrids, which were found to have robust antihyperglycemic action linked to insulin sensitization mechanisms. This suggests their potential application in the treatment of diabetes (Abraham Gutiérrez-Hernández et al., 2019).
Antimicrobial Evaluation
There has been significant research into the antimicrobial properties of various derivatives of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione. These studies suggest its role in the development of new antimicrobial agents, which could be significant in the context of increasing antibiotic resistance (J. L. Jat et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1-benzofuran-2-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-5,10H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUQEXIJUOOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

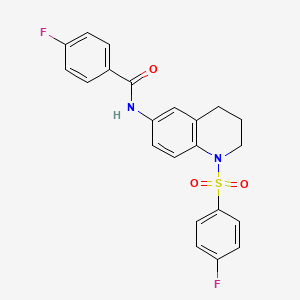
![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)
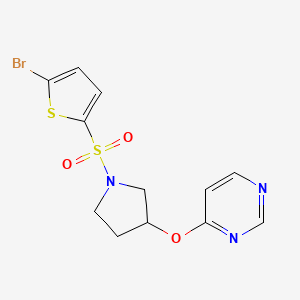
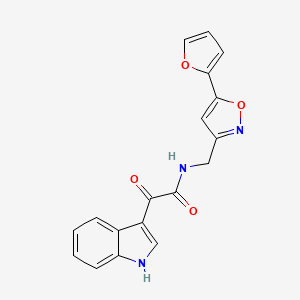
![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)
![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)
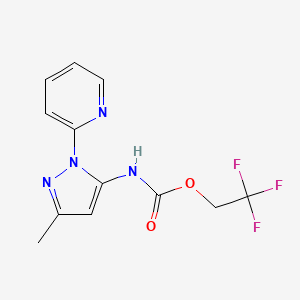
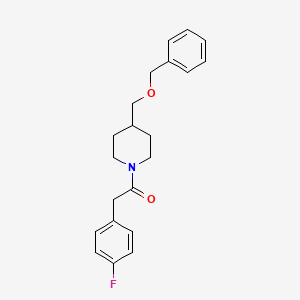
![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

